molecular formula C16H20ClNO B5487222 N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B5487222
M. Wt: 277.79 g/mol
InChI Key: WWYRGZJOJRTFLQ-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of an ethoxyphenyl group and a phenylmethanamine group, making it a secondary amine. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with benzylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes, resulting in the modulation of metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
  • N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride
  • N-[(2-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride

Uniqueness

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for various research applications where such properties are desirable.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-2-18-16-11-7-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYRGZJOJRTFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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